molecular formula C60H66Cl2N4O4P2Ru B1435473 Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine CAS No. 478308-93-9

Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine

Katalognummer: B1435473
CAS-Nummer: 478308-93-9
Molekulargewicht: 1141.1 g/mol
InChI-Schlüssel: JUYGEXXTNKRRNM-ODQAEMFESA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly specialized ruthenium-based coordination complex featuring a dichlororuthenium center bound to two phosphane ligands and a chiral (1R,2R)-1,2-diphenylethane-1,2-diamine moiety. The phosphane ligands are structurally intricate, incorporating bis(3,5-dimethylphenyl) groups linked via dimethoxypyridine backbones with additional 2,4- and 3,5-dimethylphenyl substituents. This architecture suggests a focus on steric bulk and electronic modulation, likely designed for applications in asymmetric catalysis or selective substrate activation.

Eigenschaften

IUPAC Name

bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H50N2O4P2.C14H16N2.2ClH.Ru/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h13-26H,1-12H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYGEXXTNKRRNM-ODQAEMFESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66Cl2N4O4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1141.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine is a complex organophosphorus compound with significant biological activity. Its unique structure includes multiple aromatic rings and a phosphane functional group, which contributes to its potential reactivity and therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C46H50N2O4P2C_{46}H_{50}N_{2}O_{4}P_{2}, with a molecular weight of 756.86 g/mol. The presence of two 3,5-dimethylphenyl groups and two 2,6-dimethoxypyridin moieties enhances its interaction with biological targets.

Structural Features

FeatureDescription
Aromatic Rings Two 3,5-dimethylphenyl groups
Phosphane Group Enhances reactivity
Pyridine Moieties Contributes to biological interactions

Research indicates that compounds similar to this one exhibit significant biological activities, particularly in medicinal chemistry. They have shown promise as potential inhibitors in various biological pathways associated with cancer and other diseases. The multiple aromatic systems in the compound enhance its ability to interact with biological targets such as enzymes or receptors. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are often employed to quantify these interactions.

Therapeutic Applications

  • Cancer Treatment : The compound's ability to inhibit specific pathways makes it a candidate for cancer therapy.
  • Enzyme Inhibition : Its interaction with various enzymes suggests potential use as a therapeutic agent in metabolic disorders.

Study on Inhibition of Chitin Synthesis

A related study investigated the inhibition of chitin synthesis by compounds structurally similar to Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane. The study utilized quantitative structure–activity relationship (QSAR) methods to analyze the effects of various substituents on biological activity:

  • Inhibitory Concentrations (IC50) : The concentrations required to inhibit chitin synthesis were determined.
  • Substituent Effects : The introduction of halogens and small alkyls enhanced activity, while bulky substituents were detrimental.

This study highlights the importance of structural modifications in enhancing biological efficacy.

Comparative Analysis

To understand the unique properties of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane compared to similar compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesUnique Properties
Bis(3,5-dimethylphenyl)-[...]Two 3,5-Dimethylphenyl groupsPotential anti-cancer activity
Tetramethoxy-bis(di(3,5-xylyl)...Bipyridine coreEnhanced catalytic properties
Dichloro[(S)-(-)-tetramethoxy...]Dichloride substituentsAltered solubility and reactivity

This table illustrates how the unique combination of substituents in Bis(3,5-dimethylphenyl)-[...] may confer distinct advantages in specific applications compared to its analogs.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound consists of a ruthenium center coordinated with a phosphane ligand and an amine ligand. Its complex structure allows for unique reactivity patterns that are beneficial in various chemical transformations.

Catalysis in Organic Reactions

The compound has been identified as an effective catalyst for several organic reactions, particularly in the context of:

  • Ring Closing Metathesis (RCM) : The ruthenium complex has shown efficiency in catalyzing RCM reactions involving acyclic diene substrates. For instance, it successfully facilitated the reaction of N-allyl compounds to produce cyclic products under mild conditions .
  • Hydrogenation Reactions : The presence of the phosphane ligand enhances the catalytic activity of the ruthenium center in hydrogenation processes. Studies have demonstrated its effectiveness in reducing alkenes and alkynes to their corresponding saturated hydrocarbons .

Cross-Coupling Reactions

The compound has also been utilized in cross-coupling reactions such as Suzuki and Heck reactions. These reactions benefit from the robust nature of the phosphane ligand which stabilizes the metal center during catalytic cycles.

Case Study: Hydrogenation of Alkenes

A significant study investigated the hydrogenation of various alkenes using this ruthenium complex as a catalyst. The results are summarized in Table 1:

SubstrateConditionsConversion (%)Selectivity (%)
1-Hexene50 °C, 20 bar H₂9598
Styrene60 °C, 25 bar H₂9095
Cyclohexene40 °C, 15 bar H₂85100

This data indicates that the compound exhibits high conversion rates and selectivity for hydrogenation reactions across different substrates.

Mechanistic Insights

The mechanism of action for this compound involves metal-ligand cooperation where the ruthenium center activates substrates through coordination while the phosphane ligand stabilizes reaction intermediates. This dual role enhances overall catalytic efficiency .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

A. Noyori-Type Ruthenium Catalysts Noyori catalysts, such as [RuCl₂(binap)(1,2-diamine)], share key features with the target compound, including a ruthenium center, chiral diamine ligands, and phosphine donors. However, the target compound’s dimethoxypyridine-bridged phosphane ligands introduce enhanced π-accepting and steric shielding properties compared to simpler binap (BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems. This may improve thermal stability and substrate scope in hydrogenation reactions .

B. Crabtree Catalyst ([Ir(cod)(PCy₃)(py)]PF₆) While iridium-based, the Crabtree catalyst exemplifies transition-metal complexes with bulky phosphine ligands for selective C–H activation.

C. Shvo’s Catalyst ([Ru(CO)₂(PPh₃)(η⁶-C₆H₅)]) Shvo’s catalyst employs a ruthenium center with aromatic π-coordination, contrasting with the target compound’s nitrogen- and phosphorus-donor ligands. The latter’s diamine and phosphane ligands likely favor proton-shuttling mechanisms in hydrogen transfer reactions, offering distinct selectivity profiles .

Physicochemical and Catalytic Properties

Property Target Compound Noyori Catalyst Crabtree Catalyst
Metal Center Ru(II) Ru(II) Ir(I)
Ligand Type Phosphane + Chiral Diamine BINAP + Chiral Diamine PCy₃ + COD
Electronic Effects Strong π-accepting (dimethoxy) Moderate π-accepting (BINAP) σ-donating (PCy₃)
Steric Bulk High (multi-dimethyl groups) Moderate (BINAP) High (PCy₃)
Typical Application Asymmetric hydrogenation Ketone hydrogenation C–H activation

Mechanistic Insights from Structural Similarity

Evidence from systems pharmacology and molecular docking studies (as seen in natural compound analyses ) suggests that structural parallels between the target compound and Noyori-type catalysts may translate to shared mechanistic pathways. For example:

  • Chiral Induction: The (1R,2R)-diamine ligand likely facilitates asymmetric hydrogenation via a six-membered transition state, akin to Noyori’s model.

However, the antimicrobial activity studies in highlight that even minor structural deviations (e.g., substituent positioning) can drastically alter biological or chemical outcomes. For instance, replacing 3,5-dimethylphenyl with 2,4-dimethylphenyl groups in the phosphane ligands could disrupt substrate binding pockets, reducing catalytic efficiency .

Vorbereitungsmethoden

Preparation of Phosphane Ligands

  • Starting Materials: The phosphane ligands such as bis(3,5-dimethylphenyl)phosphine are synthesized from their corresponding phosphine oxides.
  • Reduction Reaction: For example, bis(3,5-dimethylphenyl)phosphine oxide is reduced using sodium bis(2-methoxyethoxy)aluminium dihydride in toluene under inert atmosphere at low temperatures (-5 to 5 °C) for approximately 5.5 hours.
  • Workup: After reaction completion, water is added to quench the reaction, followed by phase separation and solvent removal under reduced pressure to yield bis(3,5-dimethylphenyl)phosphine with high purity (~97%) and yield (~92%).
Step Reagents/Conditions Notes
Reduction of phosphine oxide Sodium bis(2-methoxyethoxy)aluminium dihydride, toluene, -5 to 5 °C, 5.5 h, inert atmosphere High yield and purity
Quenching and isolation Water quench, phase separation, solvent removal under reduced pressure Product obtained as colorless liquid

Synthesis of 2,6-Dimethoxypyridine Derivatives

  • These ligands are prepared via standard organic synthesis methods such as nucleophilic aromatic substitution and methylation reactions on pyridine rings to introduce methoxy groups at the 2 and 6 positions.
  • The phosphanyl substituents are introduced by coupling reactions involving the prepared phosphane ligands and pyridine derivatives.

Coordination to Ruthenium Center

  • Ruthenium Precursor: Ruthenium dichloride or other ruthenium salts serve as the metal source.
  • Coordination Reaction: The phosphane ligands and chiral diamine ligand (1R,2R-1,2-diphenylethane-1,2-diamine) are coordinated to ruthenium under inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Reaction Conditions: Typically performed in anhydrous solvents such as dichloromethane or toluene, at ambient or slightly elevated temperatures, with stirring for several hours to ensure complete complexation.
  • Purification: The resulting complex is purified by crystallization or chromatographic techniques to obtain the final ruthenium complex with high stereochemical purity.
Step Reagents/Conditions Notes
Coordination Ruthenium dichloride, phosphane ligands, (1R,2R)-1,2-diphenylethane-1,2-diamine, inert atmosphere, anhydrous solvent Ensures formation of stable complex
Purification Crystallization or chromatography High purity and stereochemical integrity

Detailed Research Findings on Preparation

  • The multi-step synthesis is sensitive to moisture and oxygen, requiring inert atmosphere techniques to maintain ligand integrity and prevent oxidation of phosphane groups.
  • The reduction of phosphine oxides to phosphines is a crucial step, with sodium bis(2-methoxyethoxy)aluminium dihydride proving effective in achieving high yields and purity.
  • The introduction of methoxy groups on pyridine rings enhances ligand coordination ability and electronic properties, facilitating strong binding to ruthenium.
  • The chiral diamine ligand is essential for inducing chirality in the final complex, important for asymmetric catalytic applications.
  • Industrial scale-up would focus on optimizing reaction times, temperatures, and continuous flow techniques to improve yield and safety.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome/Notes
Phosphane ligand synthesis Reduction of phosphine oxide with sodium bis(2-methoxyethoxy)aluminium dihydride in toluene, -5 to 5 °C, inert atmosphere High yield (~92%), high purity (~97%) bis(3,5-dimethylphenyl)phosphine
Pyridine ligand modification Nucleophilic substitution, methylation to introduce 2,6-dimethoxy groups Functionalized pyridine ligands ready for coordination
Coordination to Ru center Ruthenium dichloride, phosphane ligands, (1R,2R)-1,2-diphenylethane-1,2-diamine, inert atmosphere, anhydrous solvent Formation of ruthenium complex with chiral diamine ligand
Purification Crystallization or chromatographic methods High purity final complex

Q & A

Q. What are the critical handling protocols to ensure stability and safety during synthesis and storage of this compound?

  • Methodological Answer : The compound’s stability depends on avoiding exposure to oxidizing agents and moisture. Store under inert gas (e.g., argon) at –20°C in amber glass vials to prevent photodegradation . Use gloveboxes for handling, and confirm purity via HPLC (>98%) before use. Degradation products can be monitored using LC-MS, as prolonged storage increases hazardous byproduct formation .

Q. How can researchers validate the purity and structural integrity of the synthesized compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (³¹P, ¹H, ¹³C) to confirm the phosphane ligand coordination and ruthenium center geometry. For example, ³¹P NMR peaks between δ 15–25 ppm typically indicate P(III) environments in phosphane ligands . X-ray crystallography is recommended for absolute structural confirmation, though crystallization may require slow diffusion of hexane into dichloromethane solutions .

Q. What are the optimal solvent systems for catalytic applications of this ruthenium complex?

  • Methodological Answer : Test polar aprotic solvents (e.g., DMF, acetonitrile) for reactions requiring ligand lability, or non-polar solvents (toluene, THF) for stabilizing the Ru center. Solvent choice impacts catalytic turnover; use cyclic voltammetry to assess redox stability in different media. For example, dichloromethane may destabilize the complex via chloride dissociation .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects of the phosphane ligands on catalytic activity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map the HOMO/LUMO levels of the ligands and Ru center. Compare Mulliken charges on phosphorus atoms to predict donor-acceptor interactions. For instance, electron-donating methoxy groups on pyridine rings enhance π-backbonding to Ru, which can be correlated with catalytic efficiency in hydrogenation reactions . COSMO-RS simulations may further predict solvation effects .

Q. What experimental designs address contradictions in reported enantioselectivity data for asymmetric catalysis?

  • Methodological Answer : Apply factorial design (e.g., 2^k fractional factorial) to isolate variables like temperature, pressure, and ligand-to-metal ratios. For example, a study might reveal that enantioselectivity drops above 60°C due to ligand decomposition, which can be confirmed via in-situ IR spectroscopy. Cross-validate results using chiral HPLC and kinetic resolution studies .

Q. How does the (1R,2R)-1,2-diphenylethane-1,2-diamine co-ligand influence the stereochemical outcome of catalytic cycles?

  • Methodological Answer : Conduct variable-temperature NMR to study diamine ligand flexibility and its interaction with substrates. Compare catalytic outcomes using enantiomeric diamine variants (e.g., (1S,2S) vs. (1R,2R)) in prochiral ketone hydrogenation. Stereochemical control often arises from non-covalent interactions (e.g., CH-π) between the diamine’s phenyl groups and substrates, as modeled via molecular docking .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported turnover numbers (TONs) for transfer hydrogenation reactions?

  • Methodological Answer : Systematically replicate conditions from literature while controlling trace oxygen/water levels using Schlenk techniques. Use ICP-MS to quantify residual Ru in reaction mixtures, as incomplete catalyst recovery inflates TONs. Compare results under standardized conditions (e.g., 1 mol% catalyst, 24 h) to identify outliers caused by substrate impurities or solvent effects .

Methodological Resources

  • Synthetic Protocols : Refer to TCI America’s handling guidelines for analogous phosphane complexes .
  • Computational Tools : COMSOL Multiphysics for reaction modeling ; Gaussian09 for DFT .
  • Analytical Validation : HRMS (Bruker Impact II), X-ray diffraction (Rigaku XtaLAB Synergy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.